Lipophilicity: Ethoxy vs. Methoxy Analog
Methyl 5-Bromo-2-ethoxynicotinate exhibits a calculated LogP of 2.32 [1], representing a +0.62 unit increase in lipophilicity relative to its methoxy analog (methyl 5-bromo-2-methoxynicotinate, CAS 122433-41-4, calculated XLogP = 1.7) [2]. This differential is driven by the ethoxy group's additional methylene unit at the 2-position. In medicinal chemistry optimization, a ΔLogP of ~0.6 correlates with meaningful differences in membrane permeability and pharmacokinetic distribution, making the ethoxy variant a more lipophilic scaffold for lead optimization campaigns where enhanced passive diffusion or blood-brain barrier penetration is desired [3].
| Evidence Dimension | Calculated lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 2.32 (calculated) |
| Comparator Or Baseline | Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4): XLogP = 1.7 (calculated) |
| Quantified Difference | ΔLogP = +0.62 (higher lipophilicity for target compound) |
| Conditions | Computational prediction using standard LogP/XLogP algorithms; reported by independent chemical databases |
Why This Matters
This quantified lipophilicity difference enables rational selection of the ethoxy analog when increased membrane permeability or altered tissue distribution is required for a specific medicinal chemistry campaign.
- [1] ChemBase. Methyl 5-bromo-2-ethoxynicotinate (CBID:84578) — Calculated Physicochemical Properties. 2025. View Source
- [2] BaseChem. Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4) — Physicochemical Data: XLogP = 1.7. 2025. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
